N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
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Overview
Description
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells and plays a significant role in regulating angiogenic factors .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By blocking this receptor, it can inhibit the activation of downstream signaling pathways that are triggered by the binding of adenosine to the A2B receptor .
Biochemical Pathways
The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing this receptor, N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide can potentially inhibit angiogenesis, which is a major mechanism for tumor growth regulation .
Result of Action
The antagonism of the A2B receptor by this compound can lead to a reduction in angiogenesis, which in turn can inhibit tumor growth . Additionally, it has been suggested that this compound may induce apoptosis in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has been found to interact with DNA, exhibiting DNA intercalation activities . This interaction with DNA is a key aspect of its biochemical properties, as it can influence the function of enzymes, proteins, and other biomolecules within the cell .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxic activities against HepG2, HCT-116, and MCF-7 cancer cell lines . It influences cell function by interacting with DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potent intercalation into DNA . This intercalation can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its DNA intercalation activity, it is likely that it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its cytotoxic activities against various cancer cell lines, it is possible that it may exhibit threshold effects or toxic effects at high doses .
Metabolic Pathways
Given its interactions with DNA, it may interact with enzymes or cofactors involved in DNA replication or repair .
Transport and Distribution
Given its DNA intercalation activity, it may interact with transporters or binding proteins involved in DNA replication or repair .
Subcellular Localization
Given its DNA intercalation activity, it may be localized to the nucleus where it can interact with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. The final step involves the sulfonation of the quinoxaline derivative with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures (e.g., 140°C) has been reported to be effective . This method offers advantages such as reduced reaction times and improved product purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative with antimicrobial properties.
Echinomycin: A quinoxaline antibiotic used in cancer therapy.
Carbadox: A quinoxaline-based growth promoter in veterinary medicine.
Uniqueness
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide stands out due to its unique triazoloquinoxaline core, which imparts a distinct set of pharmacological activities. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLNTERWFCLNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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